Lusianthridin
Overview
Description
Lusianthridin is a phenanthrene derivative isolated from the orchid species Dendrobium venustum . It is known for its various biological activities, including antiplatelet aggregation and antioxidant properties . This compound has garnered significant interest due to its potential therapeutic applications in cardiovascular diseases and oxidative stress-related conditions .
Mechanism of Action
Target of Action
Lusianthridin, a phenanthrene derivative isolated from Dendrobium venustum, primarily targets the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets by binding to the entrance site of the COX-1 enzyme and probably the active region of the COX-2 enzyme . This binding inhibits the enzymatic activities of both COX-1 and COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathways affected by this compound are the arachidonic acid-thromboxane and adenylate cyclase pathways . By inhibiting the COX enzymes, this compound reduces the conversion of arachidonic acid to thromboxane, a potent vasoconstrictor and platelet aggregator. Additionally, this compound significantly inhibits ADP-induced suppression of cAMP formation in platelets , which plays a crucial role in platelet function and blood clotting.
Pharmacokinetics
The elimination half-life of this compound from plasma is approximately 83.05-104.47 minutes . The oral absolute bioavailability was calculated as 30.93% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . Specifically, this compound inhibits arachidonic acid, collagen, and adenosine diphosphate (ADP)-stimulated platelet aggregation . This antiplatelet effect could potentially be beneficial in conditions where platelet aggregation plays a detrimental role, such as in cardiovascular diseases.
Biochemical Analysis
Biochemical Properties
Lusianthridin plays a significant role in biochemical reactions, particularly in the suppression of inflammatory pathways. It interacts with various enzymes and proteins, including cyclooxygenase-2, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. These interactions result in the inhibition of inflammatory mediators and cytokines, thereby reducing inflammation . Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In osteoarthritis models, this compound has been observed to suppress the viability of RAW cells and reduce the levels of inflammatory cytokines and mediators such as nitrate, tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, cyclooxygenase-2, prostaglandin E2, matrix metalloproteinase-2, and matrix metalloproteinase-9 . These effects contribute to the reduction of oxidative stress and inflammation in cells, thereby protecting against cellular damage and promoting cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules and enzymes. This compound inhibits the activity of cyclooxygenase-2 and reduces the production of prostaglandin E2, which are key mediators of inflammation . It also suppresses the expression of matrix metalloproteinases, thereby preventing the degradation of extracellular matrix components . Additionally, this compound has been shown to inhibit the aggregation of human platelets by interfering with the arachidonic acid-thromboxane and adenylate cyclase pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable and effective in reducing inflammation and oxidative stress in both in vitro and in vivo studies . Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and protective effects over extended periods, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In osteoarthritis models, this compound has been administered at doses of 5, 10, and 20 milligrams per kilogram, with higher doses resulting in more pronounced anti-inflammatory and protective effects . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as cyclooxygenase-2 and matrix metalloproteinases, modulating their activity and reducing the production of inflammatory mediators . These interactions help to regulate metabolic flux and maintain cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific tissues . The distribution of this compound within cells is influenced by its interactions with cellular components, which can affect its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The efficient preparation of lusianthridin involves a multi-step synthetic route. One notable method includes the Suzuki-Miyaura coupling reaction followed by intramolecular nucleophilic substitution to construct the 9,10-dihydrophenanthrene core . This synthesis is completed in seven steps with an overall yield of 13.2%, and each step can be conducted on a scale of more than 20 grams .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Lusianthridin undergoes various chemical reactions, including:
Inhibition of Enzymatic Activities: this compound inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymatic activities.
Common Reagents and Conditions:
Oxidation Reactions: Hemin is used to induce oxidation in studies evaluating the antioxidant properties of this compound.
Enzymatic Inhibition: this compound interacts with cyclooxygenase enzymes, inhibiting their activities.
Major Products Formed:
Scientific Research Applications
Lusianthridin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential to inhibit lipid peroxidation.
Biology: this compound is investigated for its role in inhibiting platelet aggregation and protecting against oxidative stress
Medicine: The compound shows promise in the treatment of cardiovascular diseases and conditions related to oxidative stress
Comparison with Similar Compounds
Lusianthridin is compared with other phenanthrene derivatives, such as:
Cannabidihydrophenanthrene: Another phenanthrene derivative with potential biological activities.
Pholidotol C and Pholidotol D: Stilbene derivatives isolated from Pholidota chinensis with similar antioxidant properties.
Uniqueness: this compound’s unique combination of antiplatelet aggregation and antioxidant activities distinguishes it from other phenanthrene derivatives .
Properties
IUPAC Name |
7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKDIPDDUFMMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331917 | |
Record name | CHEBI:28678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87530-30-1 | |
Record name | Lusianthridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87530-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:28678 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lusianthridin exert its antiplatelet activity?
A1: this compound inhibits platelet aggregation induced by arachidonic acid, collagen, and adenosine diphosphate (ADP). [, ] This effect is achieved through two primary pathways:
- Arachidonic acid-thromboxane pathway: this compound inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes. [, ] These enzymes are responsible for converting arachidonic acid into thromboxane A2, a potent platelet aggregator.
- ADP-adenylate cyclase pathway: this compound inhibits ADP-induced suppression of cyclic adenosine monophosphate (cAMP) formation in platelets. [] Increased cAMP levels inhibit platelet aggregation.
Q2: Does this compound show selectivity towards COX-1 or COX-2?
A2: While this compound inhibits both COX-1 and COX-2, it exhibits greater potency against COX-2. [] This selectivity could be advantageous in minimizing potential gastrointestinal side effects associated with COX-1 inhibition.
Q3: What is the significance of this compound's ability to increase cAMP levels in platelets?
A3: Increased cAMP levels within platelets act as a potent inhibitor of platelet activation and aggregation. [] By preventing the ADP-induced suppression of cAMP, this compound reinforces this inhibitory pathway.
Q4: Besides antiplatelet activity, what other therapeutic potential does this compound possess?
A4: this compound exhibits promising effects against osteoarthritis, potentially by suppressing inflammatory pathways and matrix metalloproteinases (MMPs). [] It also shows antioxidant activity, protecting low-density lipoprotein (LDL) from oxidation induced by hemin. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol. [, ]
Q6: What spectroscopic data are available for this compound?
A6: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, IR, MS, 1H NMR, and 13C NMR. [, , ]
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular docking studies have been performed to understand the interactions of this compound with its target proteins. [] These studies revealed that this compound binds to the entrance site of COX-1 and potentially to the active region of COX-2. []
Q8: What in vitro models have been used to study the activity of this compound?
A9: Turbidometric aggregometry has been widely employed to evaluate this compound's antiplatelet activity in vitro using human platelets. [, ] Other in vitro studies have used RAW 264.7 macrophage cells to investigate its effects on LDL oxidation and foam cell formation. [, ]
Q9: Has this compound's efficacy been demonstrated in any animal models?
A10: Yes, this compound has shown promising results in a rat model of monosodium iodoacetate (MIA)-induced osteoarthritis. [] It significantly reduced cartilage degradation markers and inflammatory cytokines in this model. Additionally, it demonstrated protective effects in a streptozotocin-induced gestational diabetes mellitus rat model. []
Q10: Have any clinical trials been conducted with this compound?
A10: The provided research does not mention any completed or ongoing clinical trials involving this compound. Clinical research is necessary to evaluate its safety and efficacy in humans.
Q11: What is the origin of this compound?
A12: this compound was first isolated from the orchid species Lusia indivisa. [] Since its discovery, it has been found in other orchid species, including Dendrobium venustum. [, , ]
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